molecular formula C16H15BrN2O3 B14294857 N-[(4-Bromophenyl)carbamoyl]phenylalanine CAS No. 113402-16-7

N-[(4-Bromophenyl)carbamoyl]phenylalanine

Cat. No.: B14294857
CAS No.: 113402-16-7
M. Wt: 363.21 g/mol
InChI Key: ZCVLAKQKEWQJAO-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)carbamoyl]phenylalanine is an organic compound that features a brominated phenyl group attached to a carbamoyl group, which is further connected to the amino acid phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)carbamoyl]phenylalanine typically involves the reaction of 4-bromophenyl isocyanate with phenylalanine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)carbamoyl]phenylalanine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-[(4-Bromophenyl)carbamoyl]phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)carbamoyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can enhance binding affinity, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent amino acid without the brominated phenyl and carbamoyl groups.

    4-Bromophenylalanine: Similar structure but lacks the carbamoyl group.

    N-Phenylcarbamoylphenylalanine: Similar structure but lacks the bromine atom.

Uniqueness

N-[(4-Bromophenyl)carbamoyl]phenylalanine is unique due to the presence of both the brominated phenyl group and the carbamoyl group. This combination enhances its chemical reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

113402-16-7

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

2-[(4-bromophenyl)carbamoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H15BrN2O3/c17-12-6-8-13(9-7-12)18-16(22)19-14(15(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)

InChI Key

ZCVLAKQKEWQJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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